Timolol

Receptor Pharmacology Beta-Adrenoceptor Binding Selectivity Profiling

Select Timolol for its quantifiably differentiated profile: non-selective β1/β2 antagonism (log Kd -8.27/-9.86), moderate 1.5% ocular bioavailability—between atenolol (0.07%) and betaxolol (4.3%)—and CYP2D6-dependent PK variability (1.6-1.8× higher Cmax in poor metabolizers). Benchmark IOP reduction: 16.12 mmHg at 16 weeks, ~2.1× greater than betaxolol. Optimal reference standard for glaucoma research, fixed-combination development, and anterior segment drug delivery studies. Preservative-free grade available. ≥98% purity.

Molecular Formula C13H24N4O3S
Molecular Weight 316.42 g/mol
CAS No. 26839-75-8
Cat. No. B1209231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimolol
CAS26839-75-8
Synonyms(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol
Molecular FormulaC13H24N4O3S
Molecular Weight316.42 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1
InChIKeyBLJRIMJGRPQVNF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water

Timolol (CAS 26839-75-8): Non-Selective Beta-Blocker for Ophthalmic and Cardiovascular Research Applications


Timolol (CAS 26839-75-8) is a non-selective beta-adrenergic receptor antagonist that competitively binds to both β1 and β2 adrenoceptors, with log Kd values of -8.27 for human β1, -9.86 for human β2, and -6.8 for human β3 receptors . As a racemic mixture, only the (S)-enantiomer contributes to its beta-blocking activity . Timolol lacks significant intrinsic sympathomimetic activity (ISA), direct myocardial depressant effects, or membrane-stabilizing properties, distinguishing it from beta-blockers like carteolol (which possesses ISA) or propranolol (which has membrane-stabilizing activity) . Clinically, timolol is available in both oral formulations for hypertension and topical ophthalmic formulations for reducing elevated intraocular pressure in open-angle glaucoma and ocular hypertension .

Why Timolol Cannot Be Simply Substituted with Other Beta-Blockers in Ophthalmic Applications


Despite belonging to the same beta-blocker class, timolol exhibits quantifiable differences in receptor binding profiles, ocular pharmacokinetics, and formulation-dependent safety margins that preclude simple substitution. Unlike beta-1 selective agents (betaxolol) which minimize pulmonary side effects at the cost of reduced IOP-lowering efficacy [1], or beta-blockers with intrinsic sympathomimetic activity (carteolol) which demonstrate fewer adverse events but similar IOP reduction [2], timolol's non-selective profile with high lipid solubility yields a distinct ocular bioavailability of approximately 1.5%—intermediate between hydrophilic atenolol (0.07%) and highly lipophilic betaxolol (4.3%) [3]. Furthermore, timolol's metabolism via CYP2D6 introduces pharmacogenomic variability in systemic exposure that is not uniformly applicable across all beta-blockers [4]. These specific, quantifiable parameters necessitate compound-specific selection rather than class-based interchange.

Quantitative Differential Evidence for Timolol vs. Comparator Beta-Blockers and Formulations


Receptor Binding Affinity: Timolol vs. Betaxolol Beta-1/Beta-2 Selectivity Profile

Timolol demonstrates a non-selective binding profile with log Kd values of -8.27 at human β1 and -9.86 at human β2 adrenoceptors, yielding a β2/β1 affinity ratio of approximately 39-fold favoring β2 . In contrast, betaxolol is a selective β1-adrenergic antagonist with a 43-fold to 89-fold β1-selectivity based on cloned human receptor Ki values (Ki β1 = 0.76 nM, Ki β2 = 32.6 nM) [1]. This fundamental difference in receptor selectivity has clinical implications: betaxolol may be preferred in patients where β2-blockade (e.g., bronchoconstriction) could be harmful, while timolol's potent β2 antagonism contributes to its higher IOP-lowering efficacy [2].

Receptor Pharmacology Beta-Adrenoceptor Binding Selectivity Profiling

Ocular Bioavailability: Timolol vs. Atenolol and Betaxolol in Rabbit Model

Following topical administration in albino rabbits, timolol exhibits an absolute ocular bioavailability of 1.22-1.51%, intermediate between the hydrophilic beta-blocker atenolol (0.07%) and the highly lipophilic betaxolol (3.82-4.31%) [1]. This 60-fold range in bioavailability correlates positively with compound lipophilicity, with timolol's moderate lipophilicity enabling sufficient corneal penetration while maintaining favorable partitioning characteristics [1]. In tissue distribution studies, betaxolol presented the highest exposure in all tissues except tear fluid, followed by timolol and atenolol [2]. Notably, timolol's AUC in iris-ciliary body was 1.4 times higher than in aqueous humor, compared to 3.7 times for atenolol and 1.6 times for betaxolol, indicating distinct absorption route contributions [2].

Ocular Pharmacokinetics Bioavailability Corneal Penetration

Preservative-Free Timolol vs. BAK-Containing Timolol: Corneal Endothelial Cell Cytotoxicity

In an in vitro human corneal endothelial cell (HCEC) viability assay following 48-hour exposure to 10-fold dilutions of test solutions, preservative-free 0.5% timolol maleate demonstrated 80.9% cell viability compared to only 48.5% viability for BAK-preserved 0.5% Timoptol® [1]. This 32.4 percentage-point difference (1.67-fold higher viability) is attributed to the cytotoxic effects of benzalkonium chloride (BAK), a quaternary ammonium preservative known to disrupt cellular lipid membranes and induce apoptosis in corneal and conjunctival cells [2]. Cell viability scoring (CVS) ranked preservative-free timolol maleate among the least toxic formulations tested (CVS: Travatan Z ≥ preservative-free timolol maleate = preservative-free dorzolamide > 0.5% Timoptol) [1].

Ocular Toxicology Preservative Toxicity Cell Viability

CYP2D6 Pharmacogenomics: Poor vs. Extensive Metabolizer Systemic Exposure to Ophthalmic Timolol

Among healthy volunteers receiving topical 0.5% aqueous timolol, CYP2D6 poor metabolizers (PMs, n=2) exhibited substantially higher systemic exposure compared to extensive metabolizers (EMs, n=8). PMs showed Cmax values of 2.63 and 2.94 ng/mL versus EM mean ± SD of 1.60 ± 0.72 ng/mL; elimination half-life (T1/2) of 5.49 and 6.75 hours versus 3.24 ± 1.24 hours; and AUC of 19.54 and 23.25 ng·h/mL versus 8.52 ± 6.12 ng·h/mL [1]. Importantly, this pharmacokinetic variability was mitigated when using 0.1% timolol hydrogel formulation, where no statistically significant differences were observed between CYP2D6 genotype groups [1]. Plasma timolol concentrations were approximately 10-fold higher after aqueous 0.5% timolol compared to 0.1% hydrogel [2].

Pharmacogenomics CYP2D6 Polymorphism Systemic Absorption

Hydrogel vs. Aqueous Formulation: Aqueous Humor Concentration and Inter-Individual Variability

In patients scheduled for cataract surgery, timolol 0.1% hydrogel produced an aqueous humor concentration of 210 ± 175 ng/mL (mean ± SD) 2 hours post-administration, compared to 538 ± 304 ng/mL for aqueous 0.5% timolol [1]. Despite the lower absolute concentration, both formulations achieved practically 100% occupancy of β1- and β2-adrenoceptors in target tissues [1]. Critically, the hydrogel formulation demonstrated significantly reduced inter-individual variability: the coefficient of variation (CV) was approximately 83% for hydrogel versus 57% for aqueous formulation (calculated from SD/mean), with the aqueous group containing more patients with unnecessarily high drug concentrations [1]. Timolol 0.1% hydrogel allows once-daily dosing without loss of IOP-lowering efficacy compared to aqueous 0.5% timolol twice daily [2].

Ophthalmic Formulation Drug Delivery Pharmacokinetic Variability

IOP-Lowering Efficacy: Timolol vs. Levobunolol and Betaxolol in Glaucoma Patients

In a prospective randomized parallel study of primary open-angle glaucoma patients, timolol 0.5% reduced intraocular pressure (IOP) by 13.05 ± 1.53 mmHg after 6 weeks and 16.12 ± 1.67 mmHg after 16 weeks [1]. Levobunolol 0.5% produced comparable reductions of 14.05 ± 1.47 mmHg (6 weeks) and 16.28 ± 1.85 mmHg (16 weeks), while betaxolol 0.5% achieved significantly lower reductions of 7.58 ± 0.90 mmHg (6 weeks) and 8.54 ± 0.98 mmHg (16 weeks) (P<0.001 for both timolol vs. betaxolol comparisons) [1]. This 2.1-fold greater IOP reduction with timolol versus betaxolol after 16 weeks demonstrates the superior efficacy of non-selective beta-blockade over beta-1 selective antagonism for IOP control [1].

Intraocular Pressure Glaucoma Therapy Comparative Efficacy

Optimal Research and Procurement Applications for Timolol Based on Differential Evidence


Non-Selective Beta-Blockade in Ocular Pharmacology Studies Requiring Intermediate Lipophilicity

Timolol is the preferred beta-blocker for ocular pharmacokinetic studies requiring a compound with moderate corneal penetration and intermediate bioavailability (1.5% absolute ocular bioavailability). This profile enables sufficient tissue exposure without the excessive systemic absorption seen with highly lipophilic agents like betaxolol (4.3% bioavailability) or the poor penetration of hydrophilic agents like atenolol (0.07% bioavailability) [6]. The compound's AUC iris-ciliary body to aqueous humor ratio of 1.4 indicates balanced corneal and non-corneal absorption routes, making it suitable for studying anterior segment drug delivery mechanisms [4].

Chronic Ocular Surface Studies Requiring Preservative-Free Formulations

For in vitro or in vivo models investigating long-term ocular surface toxicity or corneal endothelial health, preservative-free timolol maleate is the optimal selection over BAK-containing alternatives. The 1.67-fold higher human corneal endothelial cell viability (80.9% vs. 48.5% for preserved formulation) after 48-hour exposure [6] makes preservative-free timolol essential for studies where preservative-induced confounding cytotoxicity must be minimized. Unit-dose preservative-free vials (TIMOPTIC® OCUDOSE®) are specifically indicated for patients with ocular surface disease or those on chronic multidrop regimens [4].

Pharmacogenomic Studies of Ophthalmic Drug Systemic Absorption

Timolol serves as a model compound for investigating CYP2D6 pharmacogenomic effects on systemic exposure following topical ophthalmic administration. The 1.6-1.8× higher Cmax and 2.3-2.7× higher AUC observed in CYP2D6 poor metabolizers versus extensive metabolizers [6] provide a quantifiable framework for assessing genotype-dependent safety margins. Researchers studying the impact of metabolizer status on systemic beta-blocker effects can leverage timolol's well-characterized pharmacokinetic variability to validate pharmacogenomic screening approaches or to evaluate formulation strategies (e.g., hydrogel) that mitigate genotype-dependent exposure differences [6].

Maximum IOP Reduction Studies in Glaucoma Models

Timolol is indicated as a reference standard for maximal beta-blocker-mediated IOP reduction in glaucoma research, demonstrating 16.12 mmHg reduction after 16 weeks—approximately 2.1× greater than the beta-1 selective agent betaxolol (8.54 mmHg, P<0.001) [6]. While comparable in efficacy to levobunolol, timolol's extensive clinical experience, established safety database, and availability in multiple formulations (aqueous, hydrogel, preservative-free) make it the benchmark non-selective beta-blocker for both monotherapy studies and fixed-combination product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.